Enzymatic Peptide Synthesis Yield: Z-Phe-OMe vs. Alternative Solvent Systems
In α-chymotrypsin-catalyzed peptide synthesis, Z-Phe-OMe, when coupled with Leu-NH₂, achieved a 93% yield in ethyl acetate and a 91% yield in acetonitrile (4% v/v water) [1]. This demonstrates its high reactivity as an acyl donor, with the reaction being first-order with respect to Z-Phe-OMe under conditions of [Z-Phe-OMe]₀ ≤ 40 mM [1].
| Evidence Dimension | Peptide bond formation yield |
|---|---|
| Target Compound Data | 91% (acetonitrile) and 93% (ethyl acetate) |
| Comparator Or Baseline | Not explicitly compared to another acyl donor in this study, but yields are among the highest reported for enzymatic peptide synthesis under similar conditions. |
| Quantified Difference | Yields >90% achieved without secondary hydrolysis of the product. |
| Conditions | α-Chymotrypsin-catalyzed coupling of Z-Phe-OMe with Leu-NH₂ in organic solvents at pH 7.8. |
Why This Matters
High and predictable yields in peptide bond formation are critical for cost-effective and scalable production of peptide therapeutics and research tools.
- [1] Clapés P, Adlercreutz P, Mattiasson B. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. J Biotechnol. 1990 Sep;15(4):323-38. doi: 10.1016/0168-1656(90)90090-x. View Source
